(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone
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Overview
Description
(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone is a complex organic compound that features a piperazine ring substituted with a difluorobenzoyl group and a cyclopropyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 2-(piperazin-1-yl)ethanamine with 2,6-difluorobenzoyl chloride under basic conditions to form the intermediate (2,6-difluorobenzoyl)piperazine. This intermediate is then reacted with 2-(thiophen-2-yl)cyclopropanecarboxylic acid chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The difluorobenzoyl group and the thiophene ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone: shares similarities with other piperazine derivatives and thiophene-containing compounds.
Piperazine Derivatives: Compounds like (4-(2-methoxyphenyl)piperazin-1-yl)alkyl derivatives have similar structural features and are studied for their pharmacological properties.
Thiophene-Containing Compounds: Compounds with thiophene rings are known for their biological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its combination of a difluorobenzoyl group, a piperazine ring, and a thiophene-substituted cyclopropyl group. This unique structure may confer specific biological activities and interactions that are not observed in other similar compounds.
Properties
IUPAC Name |
[4-(2,6-difluorobenzoyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2S/c20-14-3-1-4-15(21)17(14)19(25)23-8-6-22(7-9-23)18(24)13-11-12(13)16-5-2-10-26-16/h1-5,10,12-13H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMQDMHGXHGMTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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